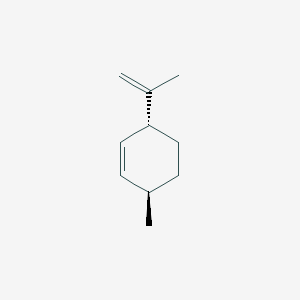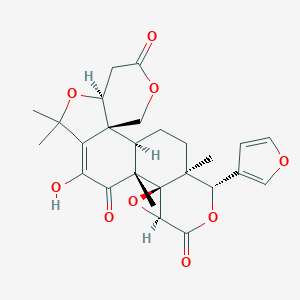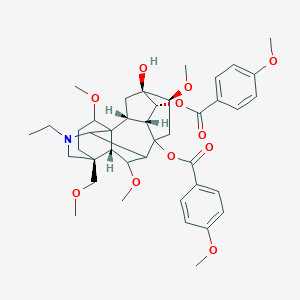
Luteolin-4'-glucoside
描述
Synthesis Analysis
An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents . Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides . The glycosylation reactions were conducted in 1/15 M Na2HPO4/KH2PO4 buffer (pH 6.47) containing 2% (w/v) harvested wet cells, 20% (w/v) sucrose, 970 μM luteolin and 20% (v/v) dimethyl sulfoxide (DMSO) .Molecular Structure Analysis
The synthesized luteolin glucoside was identified as luteolin-4′- O -α-D-glucopyranoside with a glucose molecule linked to the C-4′ position on the B-ring of luteolin via an α-glucosidic bond .Chemical Reactions Analysis
Glycosylation positions were located at the C-7, C-3′ or C4′ hydroxyl groups of flavonoids and C-5 hydroxyl group of anthraquinones . The addition of DMSO greatly promoted the solubility of luteolin and further regulated the formation of the main products from five luteolin glycosides to luteolin 7- O -β-glucoside .Physical And Chemical Properties Analysis
Luteolin shows hydroxyl groups on 3′,4′,5′,7′ carbons . This chemical configuration, together with the presence of a 2-3 carbon double bond, has been shown to be responsible for its biochemical and biological properties as having anti-oxidant activity .科学研究应用
- Luteolin-4’-glucoside 具有强大的抗氧化特性。它能清除自由基,保护细胞和组织免受氧化损伤。 这种活性有助于整体健康,并可能有助于预防慢性疾病 .
- 炎症是各种疾病的关键因素。 Luteolin-4’-glucoside 调节炎症通路,减少炎症,并可能减轻哮喘、心血管疾病和神经退行性疾病等疾病 .
- Luteolin-4’-glucoside 在癌症预防和治疗方面显示出希望。它能抑制肿瘤生长,诱导凋亡(程序性细胞死亡),并抑制血管生成(肿瘤中新血管的形成)。 研究探讨了它对肺癌、肝细胞癌、结直肠癌和胰腺癌的疗效 .
- 研究表明,Luteolin-4’-glucoside 通过减少氧化应激、炎症和血栓形成来保护心脏。 它可能有助于心血管健康,并预防心肌梗塞 .
- Luteolin-4’-glucoside 具有神经保护特性,可能对患有阿尔茨海默病和帕金森病的个人有益。 它调节神经元信号传导,减少氧化损伤,并支持大脑健康 .
抗氧化活性
抗炎作用
抗癌潜力
心脏保护作用
神经保护
抗高尿酸血症活性
作用机制
- One of its key targets is NF-κB (nuclear factor kappa B) , a transcription factor involved in inflammation and immune responses .
- Additionally, it interacts with enzymes such as cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS) , which play roles in inflammation and oxidative stress .
- It suppresses the phosphorylation of p38 MAPK , JNK , and ERK , leading to reduced NF-κB nuclear translocation and subsequent inflammation .
- By inhibiting COX-2 and iNOS expression, it decreases the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) .
- Luteolin-4’-glucoside affects several pathways:
- Anti-inflammatory pathway : By downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6), it mitigates inflammation .
- Anticancer pathway : It directly inhibits tumor cell growth, induces apoptosis, and regulates angiogenesis .
- Antioxidant pathway : Luteolin-4’-glucoside scavenges free radicals, protecting cells from oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
未来方向
Luteolin has shown in several research studies a range of pharmacological properties; anti-inflammatory, antioxidant, neuroprotective, and analgesic . The data reviewed strongly support luteolin’s promising benefits in pain management and raise the need for further clinical trials that can establish its role in clinical practice .
生化分析
Biochemical Properties
Luteolin-4’-Glucoside plays a crucial role in biochemical reactions. It is a substrate for the enzyme uridine diphosphate glycosyltransferase (UGT), which catalyzes the glycosylation of luteolin . This reaction results in the formation of luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside . The glycosylation process enhances the solubility and stability of luteolin, thereby influencing its bioavailability and biological activity .
Cellular Effects
The effects of Luteolin-4’-Glucoside on cells are largely attributed to its antioxidant potential . It has been found to be effective in preventing oxidative damage in cells . Additionally, it has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities .
Molecular Mechanism
The molecular mechanism of action of Luteolin-4’-Glucoside involves its interaction with various biomolecules. It binds to enzymes and proteins, influencing their function and activity . For instance, it acts as a substrate for UGT, influencing the enzyme’s activity and the subsequent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Luteolin-4’-Glucoside can change over time. For example, increased temperature enhances the activities of UGT, leading to an elevated production of luteolin-4’,7-di-O-glucoside .
Metabolic Pathways
Luteolin-4’-Glucoside is involved in the flavonoid biosynthesis pathway. It is metabolized by the enzyme UGT, which adds a glucose moiety to the luteolin molecule, forming luteolin-7-O-glucoside and luteolin-4’,7-di-O-glucoside .
Transport and Distribution
The transport and distribution of Luteolin-4’-Glucoside within cells and tissues are influenced by its glycosylation. Glycosylation enhances the solubility of luteolin, facilitating its transport and distribution .
属性
IUPAC Name |
5,7-dihydroxy-2-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXUSWGOJMEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin 4'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
6920-38-3 | |
| Record name | Luteolin 4'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 179 °C | |
| Record name | Luteolin 4'-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















